molecular formula C12H14N2O5 B8647358 Methyl 3-morpholino-5-nitrobenzoate

Methyl 3-morpholino-5-nitrobenzoate

Cat. No. B8647358
M. Wt: 266.25 g/mol
InChI Key: HGSSBJFGCAKQNV-UHFFFAOYSA-N
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Patent
US07169791B2

Procedure details

A mixture of 3-(4-morpholinyl)-5-nitro-benzoic acid, 1,1-dimethylethyl ester (Example 87b; 0.77 g, 2.5 mmol), 1,8-diazabicyclo[5,4,0]undec-7-ene (0.56 mL, 3.75 mL), and potassium bromide (1.09 g, 12.5 mmol) in methanol (25 mL) is stirred at 90° C. for 250 min. The cooled mixture is then added to hydrochloric acid (50 mL of 0.1 M) and extracted with ethyl acetate (3×100 mL). The combined extacts are washed with saturated aqueous sodium hydro-carbonate (2×25 mL), water (2×25 mL) and brine (2×50 mL), dried (MgSO4) and the solvent is evaporated off under reduced pressure to give the crude product which is purified by recrystallisation from ethyl acetate-hexane to afford the title compound as yellow crystalline solid.
Name
3-(4-morpholinyl)-5-nitro-benzoic acid, 1,1-dimethylethyl ester
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:8]=[C:9]([CH:17]=[C:18]([N+:20]([O-:22])=[O:21])[CH:19]=2)[C:10]([O:12][C:13](C)(C)C)=[O:11])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.N12CCCN=C1CCCCC2.[Br-].[K+].Cl>CO>[N:1]1([C:7]2[CH:8]=[C:9]([CH:17]=[C:18]([N+:20]([O-:22])=[O:21])[CH:19]=2)[C:10]([O:12][CH3:13])=[O:11])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
3-(4-morpholinyl)-5-nitro-benzoic acid, 1,1-dimethylethyl ester
Quantity
0.77 g
Type
reactant
Smiles
N1(CCOCC1)C=1C=C(C(=O)OC(C)(C)C)C=C(C1)[N+](=O)[O-]
Name
Quantity
0.56 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
1.09 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
is stirred at 90° C. for 250 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined extacts are washed with saturated aqueous sodium hydro-carbonate (2×25 mL), water (2×25 mL) and brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
is purified by recrystallisation from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
250 min
Name
Type
product
Smiles
N1(CCOCC1)C=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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